1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel organic molecule with significant potential in pharmacology. Its structural complexity, characterized by the presence of a dioxidotetrahydrothiophene moiety and a pyrazolo[3,4-b]pyridine scaffold, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 468.57 g/mol
- Structural Features :
- Dioxidotetrahydrothiophene moiety
- Pyrazolo[3,4-b]pyridine core
- Methoxy and thiophene substituents
The compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This mechanism is crucial for modulating neuronal excitability and influencing various physiological processes such as:
- Neurotransmitter release
- Cardiovascular function
- Regulation of synaptic transmission
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine compounds show significant anticancer properties. For instance:
- In vitro studies demonstrated that related compounds can inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 at IC50 values ranging from 0.3 to 24 µM .
Neuroprotective Effects
The activation of GIRK channels by this compound could potentially lead to neuroprotective effects, making it a candidate for treating neurological disorders characterized by excitotoxicity.
Selectivity and Potency
Compared to other pyrazolo[3,4-b]pyridine derivatives, this compound displays enhanced selectivity for GIRK channels, which may translate into fewer side effects and improved therapeutic profiles .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
Compound 5i | Dual EGFR/VGFR2 inhibitor | 0.3 (EGFR), 7.60 (VGFR2) | Effective in MCF-7 model |
Compound A | GIRK Channel Activator | TBD | Potential neuroprotective effects |
Compound B | Cytotoxic Agent | 12.5 | Induces apoptosis in HCT-116 cells |
Case Studies
-
Study on Anticancer Properties :
- A study investigated the effects of several pyrazolo[3,4-b]pyridine derivatives on MCF-7 breast cancer cells. The tested compounds showed varying degrees of cytotoxicity, with some inducing significant apoptosis and inhibiting cell migration.
- Results indicated that the structural modifications significantly influenced the biological activity .
-
Neuroprotective Mechanism Exploration :
- Research focused on the neuroprotective effects of GIRK channel activators revealed that compounds similar to our target compound could reduce neuronal damage in models of excitotoxicity.
- The study highlighted the potential application of these compounds in neurodegenerative diseases .
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-14-21-18(23(28)24-15-5-7-17(31-2)8-6-15)12-19(20-4-3-10-32-20)25-22(21)27(26-14)16-9-11-33(29,30)13-16/h3-8,10,12,16H,9,11,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSMAPCPEYIBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.